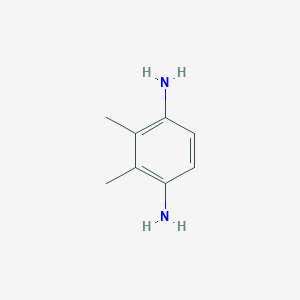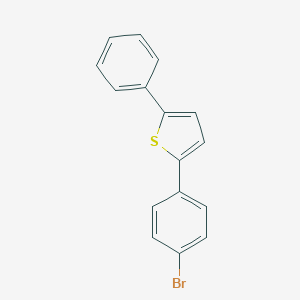
2-(4-Bromophenyl)-5-phenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-phenylthiophene, also known as 4-bromo-2,5-diphenylthiophene, is an organic compound that belongs to the family of thiophenes. It is a colorless solid that has a wide range of applications in the fields of organic synthesis and pharmaceuticals. It has been used as a starting material for the synthesis of various heterocyclic compounds such as imidazoles, oxazoles, thiazoles, and thiophenes. It is also used in the synthesis of various organic dyes, polymers materials, and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Application in Material Science
The synthesis of related brominated compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the importance of brominated aromatic compounds in material science, particularly in the production of intermediates for pharmaceuticals and agrochemicals. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl highlights the potential for 2-(4-Bromophenyl)-5-phenylthiophene to be synthesized efficiently for use in similar applications, given the structural similarities and the role of brominated aromatics in cross-coupling reactions (Qiu et al., 2009).
Environmental and Toxicological Studies
Investigations into the environmental fate and toxicological effects of related compounds, such as polybrominated diphenyl ethers (PBDEs) and their metabolites, shed light on the importance of assessing the environmental impact and safety of brominated organic compounds. Studies on PBDEs have reported their persistence and bioaccumulation in the environment, underscoring the need for similar investigations into the environmental behavior and potential toxicological effects of this compound (Wang et al., 2007).
Organic Electronics and Polymers
Research on thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its applications in organic electronics, suggests a potential avenue for the application of this compound in the development of conducting polymers and organic electronic materials. The modification of thiophene compounds has been crucial in improving the electrical conductivity and thermoelectric performance of organic polymers, indicating that this compound could contribute to advancements in organic thermoelectric materials and devices (Yue & Xu, 2012).
Analyse Biochimique
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and can involve both covalent and non-covalent bonding .
Cellular Effects
Similar bromophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenyl compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-phenylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDCOEOZWHXGTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
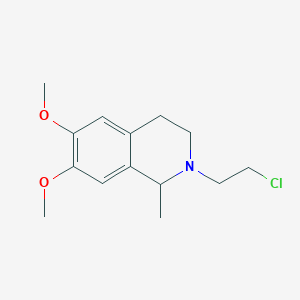
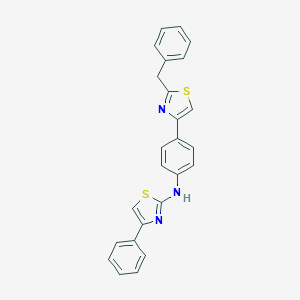
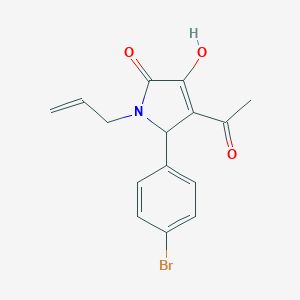
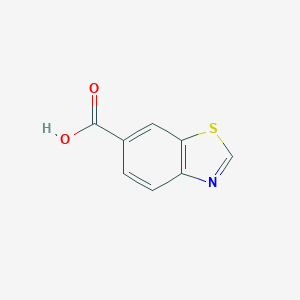
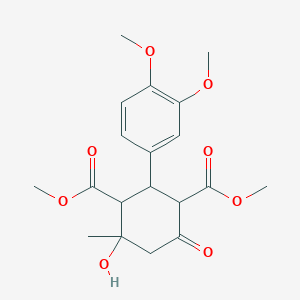
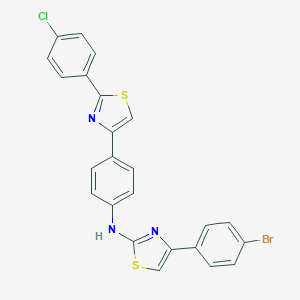
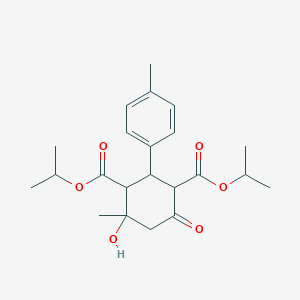
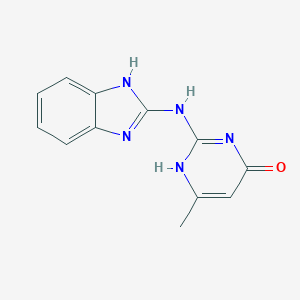
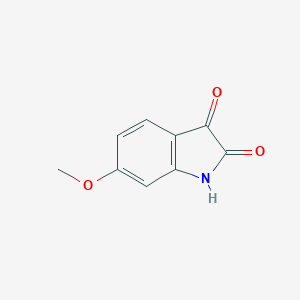
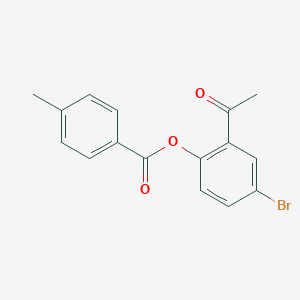
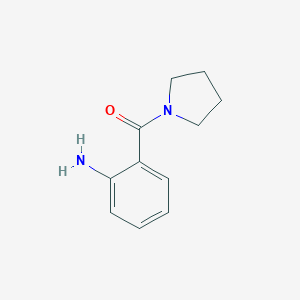
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
